N-(Butan-2-yl)-3-methyl-4-nitroaniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
N-butan-2-yl-3-methyl-4-nitroaniline |
InChI |
InChI=1S/C11H16N2O2/c1-4-9(3)12-10-5-6-11(13(14)15)8(2)7-10/h5-7,9,12H,4H2,1-3H3 |
InChI Key |
ZTFGXNHIILAXPN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=CC(=C(C=C1)[N+](=O)[O-])C |
Origin of Product |
United States |
Synthetic Methodologies for N Butan 2 Yl 3 Methyl 4 Nitroaniline
Strategies for N-Alkylation of 3-Methyl-4-nitroaniline (B15440) Precursors
This synthetic approach commences with the readily available 3-methyl-4-nitroaniline, introducing the butan-2-yl group in a subsequent step. Key methodologies for achieving this transformation include direct alkylation, reductive amination, and palladium-catalyzed coupling reactions.
Direct Alkylation Approaches Utilizing Butan-2-yl Halides
Direct N-alkylation of 3-methyl-4-nitroaniline with a butan-2-yl halide, such as 2-bromobutane (B33332) or 2-iodobutane, represents a classical approach to the formation of the target molecule. This method typically involves the deprotonation of the aniline (B41778) nitrogen with a suitable base to enhance its nucleophilicity, followed by nucleophilic substitution on the butan-2-yl halide.
The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724), to facilitate the dissolution of the reactants and promote the SN2 reaction pathway. A variety of bases can be employed, with common choices including inorganic bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH), and organic bases such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA). The choice of base and reaction temperature is critical to balance the rate of reaction with the potential for side reactions, such as elimination of the alkyl halide or over-alkylation of the aniline.
A typical protocol would involve stirring 3-methyl-4-nitroaniline with a slight excess of the butan-2-yl halide and a base in DMF at an elevated temperature until the reaction reaches completion, as monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
| Reactants | Reagents | Solvent | Conditions | Potential Products |
| 3-Methyl-4-nitroaniline, 2-Bromobutane | K₂CO₃, NaH, or Et₃N | DMF, Acetonitrile | Elevated temperature | N-(Butan-2-yl)-3-methyl-4-nitroaniline |
Reductive Amination Pathways Incorporating Butan-2-one
Reductive amination offers a powerful and often more selective alternative to direct alkylation for the synthesis of this compound. This one-pot reaction involves the initial condensation of 3-methyl-4-nitroaniline with butan-2-one to form an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.
A key advantage of this method is the use of mild reducing agents that are selective for the iminium ion over the nitro group present in the starting material. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly effective reagent for this transformation, as it is a gentle reducing agent that performs well in acidic to neutral conditions and tolerates a wide range of functional groups, including nitroarenes. sciencemadness.orgmdma.chorganic-chemistry.org The reaction is typically carried out in a chlorinated solvent like 1,2-dichloroethane (B1671644) (DCE) or in tetrahydrofuran (B95107) (THF). organic-chemistry.org Acetic acid can be used as a catalyst to facilitate the formation of the iminium ion. harvard.edu
The general procedure involves mixing 3-methyl-4-nitroaniline and a slight excess of butan-2-one in the chosen solvent, followed by the addition of the reducing agent. The reaction is typically stirred at room temperature until completion. The mild conditions and high selectivity of this method often lead to cleaner reaction profiles and higher yields compared to direct alkylation.
| Reactants | Reagents | Solvent | Conditions | Key Intermediate |
| 3-Methyl-4-nitroaniline, Butan-2-one | Sodium triacetoxyborohydride, Acetic acid (catalytic) | 1,2-Dichloroethane, THF | Room temperature | Iminium ion |
Palladium-Catalyzed N-Arylation and Alkylation Variants
Modern synthetic chemistry offers powerful tools for the construction of carbon-nitrogen bonds, among which palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are preeminent. wikipedia.orgorganic-chemistry.org This methodology can be applied to the synthesis of this compound by coupling sec-butylamine (B1681703) with a suitable 3-methyl-4-nitrophenyl electrophile, such as 1-bromo-3-methyl-4-nitrobenzene or 1-iodo-3-methyl-4-nitrobenzene.
The Buchwald-Hartwig amination typically employs a palladium catalyst, often in the form of a palladium(0) or palladium(II) precursor, in combination with a phosphine (B1218219) ligand. The choice of ligand is crucial for the success of the reaction and can influence the reaction rate, yield, and substrate scope. Commonly used ligands for the coupling of alkylamines include bulky, electron-rich phosphines such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or specialized biarylphosphine ligands. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine and facilitate the catalytic cycle. The reaction is typically conducted in an inert solvent, such as toluene (B28343) or dioxane, under an inert atmosphere.
| Reactants | Catalyst System | Base | Solvent | Conditions |
| 1-Bromo-3-methyl-4-nitrobenzene, sec-Butylamine | Palladium precursor (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., P(t-Bu)₃) | Sodium tert-butoxide | Toluene, Dioxane | Inert atmosphere, Elevated temperature |
Aromatic Functionalization Routes to the 3-Methyl-4-nitroaniline Core
An alternative synthetic strategy involves the construction of the 3-methyl-4-nitroaniline core on a pre-existing N-(butan-2-yl)aniline derivative. This approach requires the regioselective introduction of the nitro and methyl groups onto the aromatic ring.
Regioselective Nitration of N-(Butan-2-yl)-3-methylaniline
This pathway commences with N-(butan-2-yl)-3-methylaniline, which can be prepared via the methods described in section 2.1, but starting from 3-methylaniline. The subsequent step is the regioselective nitration of this substrate to introduce the nitro group at the 4-position. The directing effects of the N-sec-butyl and methyl groups are crucial in determining the outcome of the nitration. The N-alkyl group is a strongly activating ortho-, para-director, while the methyl group is a moderately activating ortho-, para-director.
Classical nitrating conditions, such as a mixture of nitric acid and sulfuric acid, can be employed. However, these harsh conditions can sometimes lead to a mixture of isomers and potential oxidation of the starting material.
A milder and potentially more regioselective method involves the use of tert-butyl nitrite (B80452) (TBN) as a nitrating agent. nih.govresearchgate.net This reagent has been shown to effectively nitrate (B79036) N-alkyl anilines under mild conditions, often with high regioselectivity. nih.govresearchgate.net The reaction is typically carried out in a solvent such as acetonitrile at an elevated temperature. This method proceeds through a different mechanism than classical nitration and can offer improved control over the position of nitration.
| Reactant | Nitrating Agent | Solvent | Conditions | Major Product |
| N-(Butan-2-yl)-3-methylaniline | Nitric acid/Sulfuric acid | - | Low temperature | This compound and isomers |
| N-(Butan-2-yl)-3-methylaniline | tert-Butyl nitrite | Acetonitrile | Elevated temperature | This compound |
Introduction of the Methyl Group via Directed Ortho-Metalation or Similar Strategies
This synthetic route would begin with N-(butan-2-yl)-4-nitroaniline and aim to introduce the methyl group at the 3-position. A powerful strategy for achieving such regioselective C-H functionalization is directed ortho-metalation (DoM). wikipedia.orgnih.gov In this approach, a directing group on the aromatic ring coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position.
For this specific transformation, the N-sec-butylamino group itself is not a strong directing group for ortho-lithiation. Therefore, it is often necessary to first convert the secondary amine into a more effective directing group, such as a pivaloyl amide or a carbamate (B1207046). This protecting/directing group can then facilitate the ortho-lithiation.
The general protocol would involve the protection of the amino group of N-(butan-2-yl)-4-nitroaniline, for example, as the N-pivaloyl derivative. This would be followed by treatment with a strong organolithium base, such as n-butyllithium or sec-butyllithium, typically in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) in an ethereal solvent at low temperature. The resulting ortho-lithiated species is then quenched with an electrophilic methyl source, such as methyl iodide, to install the methyl group at the 3-position. Finally, deprotection of the amide or carbamate would yield the target molecule. The presence of the nitro group could potentially interfere with the lithiation step, and careful optimization of the reaction conditions would be necessary.
| Reactant | Key Steps | Reagents | Conditions |
| N-(Butan-2-yl)-4-nitroaniline | 1. Protection of the amine (e.g., as a pivalamide) 2. Directed ortho-lithiation 3. Quenching with a methyl electrophile 4. Deprotection | 1. Pivaloyl chloride 2. n-BuLi or sec-BuLi, TMEDA 3. Methyl iodide 4. Acid or base hydrolysis | 1. Standard acylation conditions 2. Low temperature, inert atmosphere 3. Low temperature 4. Standard hydrolysis conditions |
Mechanistic Investigations of Key Synthetic Transformations
The synthesis of this compound involves two key transformations: electrophilic aromatic substitution (nitration) and nucleophilic substitution (N-alkylation).
The nitration of N-(3-methylphenyl)acetamide proceeds via a well-established electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated from the reaction of nitric acid and sulfuric acid, acts as the electrophile. The acetamido group is an ortho, para-directing group, and due to steric hindrance from the methyl group at the 3-position, the nitronium ion preferentially attacks the para-position (position 4) of the aromatic ring. This leads to the formation of a resonance-stabilized carbocation intermediate (the sigma complex or Wheland intermediate). Subsequent loss of a proton restores the aromaticity of the ring, yielding the 4-nitro product.
The N-alkylation of 3-methyl-4-nitroaniline can proceed through different mechanisms depending on the chosen methodology.
With 2-Bromobutane: The reaction with 2-bromobutane is a nucleophilic substitution reaction. Due to the presence of the strongly electron-withdrawing nitro group, the aromatic ring is activated towards nucleophilic attack. However, the direct attack on the aromatic ring (SNA_r mechanism) is less likely for N-alkylation. The more probable pathway is a standard nucleophilic substitution where the deprotonated aniline acts as a nucleophile and attacks the electrophilic carbon of 2-bromobutane, displacing the bromide ion. The presence of the nitro group decreases the basicity of the aniline, making a stronger base necessary to facilitate the initial deprotonation. libretexts.org
With Butan-2-ol (Borrowing Hydrogen): The "borrowing hydrogen" mechanism is a more complex, catalytic cycle. nih.gov It typically involves the following steps:
Oxidation: The transition metal catalyst oxidizes butan-2-ol to butanone, forming a metal-hydride species.
Condensation: The butanone then reacts with 3-methyl-4-nitroaniline to form an enamine or iminium ion intermediate with the loss of a water molecule.
Reduction: The metal-hydride species then reduces the intermediate to the final N-alkylated product, this compound, and the catalyst is regenerated.
Optimization of Reaction Conditions and Yield for Scalable Synthesis
For a scalable and efficient synthesis of this compound, optimization of the reaction conditions for both the nitration and N-alkylation steps is crucial.
Nitration Step Optimization:
Protecting Group: While acetamide (B32628) is a common protecting group, other groups could be explored to potentially improve yield and regioselectivity.
Temperature: Careful control of the reaction temperature during nitration is critical to prevent over-nitration and decomposition.
Reaction Time: Monitoring the reaction progress allows for the determination of the optimal reaction time to ensure complete conversion without significant byproduct formation.
Separation: For scalable synthesis, developing an efficient method for the separation of the 3-methyl-4-nitroaniline isomer, such as crystallization, is important. rsc.orgfishersci.co.uk
N-Alkylation Step Optimization:
The optimization of the N-alkylation of anilines has been a subject of considerable research. Key parameters to consider include:
Choice of Alkylating Agent: While 2-bromobutane is a viable option, butan-2-ol in a borrowing hydrogen process offers a greener alternative. The choice may depend on factors like cost, availability, and desired environmental impact.
Catalyst (for Borrowing Hydrogen): The selection of the transition metal catalyst (e.g., based on Ru, Ir, Mn, or Fe) and the corresponding ligand is critical for achieving high catalytic activity and selectivity. researchgate.netmdpi.com
Base: The choice and stoichiometry of the base are important, especially when using alkyl halides, to ensure efficient deprotonation of the aniline without promoting side reactions.
Solvent: The solvent can significantly influence the reaction rate and selectivity. For N-alkylation with alkyl halides, polar aprotic solvents are generally preferred. In borrowing hydrogen catalysis, the choice of solvent can affect catalyst stability and activity.
Temperature and Reaction Time: These parameters need to be optimized to achieve a reasonable reaction rate and high conversion to the desired product.
Below is an interactive data table summarizing key parameters for the optimization of the N-alkylation step based on general findings for aniline alkylation.
| Parameter | Using 2-Bromobutane | Using Butan-2-ol (Borrowing Hydrogen) |
| Reagent | 2-Bromobutane | Butan-2-ol |
| Catalyst | None | Transition Metal Complex (e.g., Ru, Ir) |
| Base | K₂CO₃, Et₃N, or other non-nucleophilic bases | Often a base like t-BuOK is used |
| Solvent | DMF, Acetonitrile, DMSO | Toluene, Dioxane, or sometimes neat |
| Temperature | Typically elevated temperatures (e.g., 80-120 °C) | Generally elevated temperatures (e.g., 80-150 °C) |
| Yield | Moderate to good | Good to excellent |
| Byproducts | Halide salts | Water |
Green Chemistry Considerations in Synthetic Route Design
Several principles of green chemistry can be applied to the synthesis of this compound to make the process more environmentally benign.
Atom Economy: The borrowing hydrogen approach for N-alkylation using butan-2-ol exhibits high atom economy, as the only byproduct is water. In contrast, the use of 2-bromobutane generates stoichiometric amounts of salt waste.
Use of Safer Solvents: Efforts can be made to replace traditional volatile organic solvents (VOCs) with greener alternatives. For the N-alkylation step, the use of bio-based solvents or ionic liquids has been explored for similar reactions and could be investigated for this specific synthesis. researchgate.netmdpi.com Running the borrowing hydrogen reaction neat (without solvent) is also a possibility.
Catalysis: The use of catalytic methods, such as in the borrowing hydrogen N-alkylation, is a core principle of green chemistry as it reduces the amount of reagents required. The development of catalysts based on earth-abundant and less toxic metals, such as iron, is an active area of research for C-N bond formation. researchgate.net
Energy Efficiency: Optimizing reaction conditions to proceed at lower temperatures and shorter reaction times can significantly reduce energy consumption. Microwave-assisted synthesis is another avenue that could be explored to potentially accelerate the reactions.
Renewable Feedstocks: While the starting materials for this specific synthesis are typically derived from petrochemical sources, the use of butan-2-ol as an alkylating agent opens the door to potentially using bio-butanol, which can be produced from renewable biomass.
By incorporating these green chemistry principles, the synthesis of this compound can be designed to be more sustainable and environmentally responsible.
Advanced Spectroscopic Characterization and Structural Elucidation of N Butan 2 Yl 3 Methyl 4 Nitroaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the detailed mapping of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton NMR (¹H NMR) spectroscopy offers a detailed picture of the hydrogen atoms within a molecule. The chemical shift (δ) of each proton is indicative of its electronic environment, while the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) reveal the number and proximity of neighboring protons. For N-(Butan-2-yl)-3-methyl-4-nitroaniline, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the protons of the sec-butyl and methyl groups.
Based on the analysis of structurally similar compounds, the expected ¹H NMR data for this compound in a solvent like CDCl₃ would be as follows:
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) in Hz |
| Aromatic H (adjacent to NH) | 6.8 - 7.0 | d | 8.0 - 9.0 |
| Aromatic H (adjacent to NO₂) | 8.0 - 8.2 | d | 2.0 - 3.0 |
| Aromatic H | 7.2 - 7.4 | dd | 8.0 - 9.0, 2.0 - 3.0 |
| NH Proton | 4.5 - 5.5 | br s | - |
| CH (sec-butyl) | 3.5 - 4.0 | m | - |
| CH₂ (sec-butyl) | 1.5 - 1.8 | m | - |
| CH₃ (aromatic) | 2.4 - 2.6 | s | - |
| CH₃ (sec-butyl, terminal) | 0.9 - 1.1 | t | 7.0 - 8.0 |
| CH₃ (sec-butyl, adjacent to CH) | 1.2 - 1.4 | d | 6.0 - 7.0 |
Note: This is a predictive table based on analogous compounds. Actual experimental values may vary.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum, with its chemical shift being highly dependent on its hybridization and the electronegativity of the atoms attached to it.
The anticipated ¹³C NMR chemical shifts for this compound are outlined below, based on data from related nitroaniline derivatives:
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C-NO₂ | 145 - 150 |
| C-NH | 140 - 145 |
| C-CH₃ | 130 - 135 |
| Aromatic CH | 110 - 130 |
| CH (sec-butyl) | 45 - 55 |
| CH₂ (sec-butyl) | 25 - 35 |
| CH₃ (aromatic) | 15 - 25 |
| CH₃ (sec-butyl) | 10 - 20 |
Note: This is a predictive table based on analogous compounds. Actual experimental values may vary.
To further confirm the structure of this compound, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For instance, correlations would be expected between the CH and both the CH₂ and adjacent CH₃ protons of the sec-butyl group.
HSQC (Heteronuclear Single Quantum Coherence): This technique would establish direct one-bond correlations between protons and the carbon atoms they are attached to. This would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the connectivity between different functional groups, for example, showing a correlation from the NH proton to the adjacent aromatic carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This could be used to confirm the relative orientation of the sec-butyl group with respect to the aromatic ring.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Specific functional groups have characteristic absorption bands, making FTIR an excellent tool for functional group identification.
The expected characteristic FTIR absorption bands for this compound are as follows:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| Asymmetric NO₂ Stretch | 1500 - 1550 |
| Symmetric NO₂ Stretch | 1330 - 1370 |
| C=C Aromatic Ring Stretch | 1450 - 1600 |
| C-N Stretch | 1250 - 1350 |
Note: This is a predictive table based on analogous compounds. Actual experimental values may vary.
Raman spectroscopy is a light scattering technique that provides information about molecular vibrations that is complementary to FTIR. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. Therefore, certain vibrations may be strong in one technique and weak or absent in the other.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily dictated by the π-conjugated system of the 4-nitroaniline (B120555) core, which acts as a "push-pull" system. The electron-donating amino group (-NHR) and the electron-withdrawing nitro group (-NO₂) are in para-position, facilitating a significant intramolecular charge transfer (ICT) upon photoexcitation. chemrxiv.orgpsu.edu
The spectrum is expected to exhibit strong absorption bands corresponding to π → π* transitions within the benzene (B151609) ring and the nitro group, as well as the aforementioned ICT transition. ulisboa.pt The ICT band is typically the lowest energy transition and is highly sensitive to the molecular environment. psu.edu The presence of the methyl group on the ring and the sec-butyl group on the nitrogen atom can induce subtle shifts in the absorption maxima (λmax) due to their electronic and steric effects. In nonpolar solvents, the main absorption band for similar p-nitroaniline derivatives is often observed in the range of 320-400 nm. ulisboa.ptresearchgate.net For this compound, a prominent absorption maximum is anticipated in this region, indicative of the strong electronic conjugation and charge transfer character.
| Solvent | Anticipated λmax (nm) | Electronic Transition Type |
|---|---|---|
| Hexane | ~385 | Intramolecular Charge Transfer (ICT) / π → π* |
Mass Spectrometry (MS) for Accurate Molecular Mass Determination and Fragmentation Pathway Analysis
Mass spectrometry is an indispensable tool for determining the exact molecular mass and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₁₁H₁₆N₂O₂), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.
The fragmentation of this molecule under electron ionization (EI) is predicted to follow several characteristic pathways based on the functional groups present. libretexts.org Key fragmentation processes for nitroaromatic compounds include the loss of the nitro group (NO₂, 46 Da) and nitric oxide (NO, 30 Da). nih.govyoutube.com Additionally, N-alkylanilines typically undergo α-cleavage, which in this case would be the cleavage of the C-C bond adjacent to the nitrogen atom within the sec-butyl group. libretexts.org This would lead to the loss of an ethyl radical (C₂H₅, 29 Da) to form a stable iminium cation, or the loss of a methyl radical (CH₃, 15 Da). The fragmentation of the sec-butyl group itself can also produce characteristic ions.
A plausible fragmentation pathway would involve:
Molecular Ion Peak: The appearance of the [M]⁺ peak.
Loss of Nitro Group: Fragmentation leading to [M - NO₂]⁺.
Alpha-Cleavage: Loss of an ethyl group from the N-sec-butyl substituent to yield [M - 29]⁺, which is often a dominant peak for N-alkylanilines. libretexts.orgmiamioh.edu
Further Fragmentation: Subsequent loss of small molecules like CO or HCN from the aromatic ring fragments. youtube.com
| Predicted m/z | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 208 | [C₁₁H₁₆N₂O₂]⁺ | Molecular Ion [M]⁺ |
| 179 | [C₁₁H₁₆N₂O]⁺ | Loss of C₂H₅ (α-cleavage) |
| 162 | [C₁₁H₁₆N]⁺ | Loss of NO₂ |
| 151 | [C₇H₇N₂O₂]⁺ | Loss of C₄H₉ (sec-butyl group) |
Single Crystal X-ray Diffraction Analysis for Solid-State Molecular Geometry and Crystal Packing
Single crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While specific experimental data for this compound is not available, analysis of related substituted aniline (B41778) structures allows for a credible prediction of its crystallographic properties. cambridge.orgresearchgate.net
| Crystallographic Parameter | Plausible Value/System |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~12.0 |
| c (Å) | ~10.5 |
| β (°) | ~95 |
| Z (Molecules per unit cell) | 4 |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment and Enantiomeric Purity (if applicable)
The presence of a stereocenter at the second carbon of the N-butan-2-yl group renders this compound a chiral molecule, capable of existing as two distinct enantiomers, (R) and (S). askfilo.com Chiroptical spectroscopic techniques, particularly Circular Dichroism (CD), are essential for the study of such molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is a property unique to chiral substances. arxiv.org
A CD spectrum provides information about the absolute configuration of the molecule and can be used to determine its enantiomeric purity. rsc.orgnih.gov Each enantiomer of this compound would produce a CD spectrum that is a mirror image of the other. The sign (positive or negative) and intensity of the Cotton effects in the CD spectrum, corresponding to the electronic transitions observed in the UV-Vis spectrum, are characteristic of the spatial arrangement of the atoms around the chiral center. rsc.org
While experimental CD data for this specific compound is not publicly available, it is a critical technique for its complete stereochemical characterization. Theoretical calculations, in conjunction with experimental measurements on a sample of known configuration, would allow for the unambiguous assignment of the (R) and (S) configurations. nih.gov
Computational Chemistry and Theoretical Investigations of N Butan 2 Yl 3 Methyl 4 Nitroaniline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties with remarkable accuracy. These methods solve the Schrödinger equation for a given molecule, providing a wealth of information about its electronic structure and energy.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. researchgate.netresearchgate.net For N-(butan-2-yl)-3-methyl-4-nitroaniline, DFT calculations are instrumental in determining its most stable three-dimensional arrangement of atoms, known as the ground state molecular geometry. These calculations optimize the positions of the atoms to find the lowest energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles.
Table 1: Illustrative DFT-Calculated Properties for a Nitroaniline Derivative (Note: The following data is representative of typical DFT calculation outputs for a molecule similar to this compound and is for illustrative purposes only, as specific experimental or calculated data for the target compound is not available in the cited literature.)
| Property | Representative Value |
| Total Energy (Hartree) | -650.12345 |
| Dipole Moment (Debye) | 5.8 |
| C-N (nitro) Bond Length (Å) | 1.45 |
| C-N (amino) Bond Length (Å) | 1.38 |
| C-C (aromatic) Bond Length (Å) | 1.39 - 1.41 |
| O-N-O Bond Angle (°) | 125.0 |
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate descriptions of the electronic structure of molecules. researchgate.net For this compound, ab initio calculations can be employed to obtain a more precise determination of its electronic energy and wavefunction. While computationally more demanding than DFT, these methods are valuable for benchmarking the results of other computational approaches and for studying systems where electron correlation effects are particularly important. researchgate.net
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy and spatial distribution of these orbitals are crucial in understanding a molecule's chemical reactivity. libretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive. researchgate.net For this compound, analysis of the frontier orbitals can predict its susceptibility to electrophilic and nucleophilic attack and its potential role in charge-transfer interactions. nih.govwuxibiology.com
Table 2: Illustrative Frontier Orbital Energies for a Nitroaniline Derivative (Note: The following data is representative of typical outputs for a molecule similar to this compound and is for illustrative purposes only.)
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Conformational Landscape and Potential Energy Surface (PES) Studies
The presence of flexible single bonds in the butan-2-yl and methyl groups of this compound allows for a variety of different spatial arrangements, or conformations. A Potential Energy Surface (PES) study systematically explores these different conformations to map out the energy landscape of the molecule. researchgate.net By rotating specific dihedral angles and calculating the energy at each step, a PES can identify the low-energy, stable conformations (local minima) and the energy barriers (transition states) that separate them. researchgate.net This information is vital for understanding the molecule's flexibility and the relative populations of different conformers at a given temperature.
Natural Bond Orbital (NBO) Analysis for Intramolecular and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex wavefunctions from quantum chemical calculations into a more intuitive chemical picture of bonding. nih.gov NBO analysis identifies the localized bonds and lone pairs within a molecule and quantifies the interactions between them. uba.ar For this compound, NBO analysis can reveal important details about hyperconjugation effects, such as the delocalization of electron density from the nitrogen lone pair of the amino group into the aromatic ring. It can also be used to study intramolecular hydrogen bonding and other non-covalent interactions that contribute to the molecule's stability. nih.gov Furthermore, NBO analysis can be extended to investigate intermolecular interactions, such as hydrogen bonding and stacking interactions, in dimers or larger clusters of the molecule. uba.ar
Molecular Dynamics Simulations for Conformational Sampling and Dynamic Behavior in Different Media
While quantum chemical calculations typically focus on static molecular structures, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. nih.gov In an MD simulation, the atoms of the molecule are treated as classical particles moving under the influence of a force field, which is a set of empirical potential energy functions. By solving Newton's equations of motion, the trajectory of each atom can be tracked, providing a detailed picture of the molecule's conformational changes, vibrations, and translations. researchgate.net For this compound, MD simulations can be used to explore its conformational space more extensively than is possible with a static PES scan. nih.gov Moreover, by including solvent molecules in the simulation, the dynamic behavior of the compound in different media can be investigated, offering insights into solvation effects and the influence of the environment on its structure and properties. mdpi.com
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies, UV-Vis absorption maxima)
Theoretical calculations can reliably predict the spectroscopic signatures of a molecule, which are crucial for its identification and characterization.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining molecular structure. DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can be employed to calculate the ¹H and ¹³C NMR chemical shifts. dergipark.org.tr These theoretical values, when compared to a standard reference like tetramethylsilane (B1202638) (TMS), provide a predicted spectrum that can guide experimental work. For this compound, calculations would predict distinct signals for the protons and carbons of the butan-2-yl group, the methyl group, and the aromatic ring, with the electronic environment dictated by the amino and nitro groups influencing their specific chemical shifts.
Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies, which correspond to the stretching, bending, and torsional motions of the atoms. researchgate.net For the title compound, key predicted vibrational modes would include N-H stretching of the secondary amine, asymmetric and symmetric stretching of the NO₂ group, C-H stretching of the aromatic and aliphatic groups, and various skeletal vibrations of the benzene (B151609) ring. While raw calculated frequencies are often higher than experimental values due to the harmonic approximation, they can be corrected using scaling factors to achieve good agreement with experimental data. dergipark.org.tr
UV-Vis Absorption Maxima: The electronic transitions of a molecule, which determine its color and photochemical properties, can be investigated using UV-Vis spectroscopy. Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic absorption spectra. nih.gov For a molecule like this compound, which contains a chromophore (the nitroaniline moiety), TD-DFT calculations would predict the wavelength of maximum absorption (λ_max). This is typically associated with a π → π* transition, often involving charge transfer from the electron-donating amino group to the electron-withdrawing nitro group through the aromatic ring. The solvent environment can also be modeled in these calculations to predict solvatochromic shifts. nih.gov
Table 1: Predicted Spectroscopic Parameters for Aromatic Nitroanilines (Illustrative) Note: This table is illustrative of typical data obtained from DFT calculations for related compounds, as specific data for this compound is not available.
| Parameter | Predicted Value Range | Computational Method |
|---|---|---|
| ¹H NMR (Aromatic H) | 6.5 - 8.5 ppm | B3LYP/6-311+G(d,p) |
| ¹³C NMR (Aromatic C) | 110 - 150 ppm | B3LYP/6-311+G(d,p) |
| IR (NO₂ stretch) | 1300 - 1550 cm⁻¹ | B3LYP/6-31G(d) |
| IR (N-H stretch) | 3350 - 3500 cm⁻¹ | B3LYP/6-31G(d) |
Investigation of Electronic Polarization and Charge Distribution within the Molecule
Charge Distribution: The presence of the electron-donating alkylamino group (-NH-CH(CH₃)CH₂CH₃) and the strongly electron-withdrawing nitro group (-NO₂) creates a significant electronic polarization across the molecule. This intramolecular charge transfer (ICT) is a hallmark of "push-pull" systems. researchgate.net Computational methods can quantify this charge distribution through various population analysis schemes, such as Mulliken, Hirshfeld, or Natural Bond Orbital (NBO) analysis. These analyses assign partial atomic charges, revealing that the nitro group and the oxygen atoms carry a significant negative charge, while the amino group and the aromatic ring become electron-deficient (positively charged).
Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate electrostatic potential. For this compound, the MEP surface would show negative potential (typically colored red) around the oxygen atoms of the nitro group, indicating the region most susceptible to electrophilic attack. Conversely, positive potential (blue) would be located around the amine hydrogen and parts of the aromatic ring, highlighting sites for potential nucleophilic interaction. thaiscience.info This visualization is invaluable for understanding how the molecule will interact with other polar molecules, solvents, or biological receptors. thaiscience.info
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2-methyl-4-nitroaniline (B30703) |
Chemical Reactivity and Transformation Pathways of N Butan 2 Yl 3 Methyl 4 Nitroaniline
Reactivity at the Amino Nitrogen
The nitrogen atom of the secondary amino group in N-(Butan-2-yl)-3-methyl-4-nitroaniline possesses a lone pair of electrons, making it nucleophilic and susceptible to a variety of reactions.
The amino group is expected to readily undergo acylation when treated with acylating agents such as acid chlorides or anhydrides. For instance, reaction with acetyl chloride would likely yield the corresponding N-acetyl derivative. This type of reaction is common for p-nitroaniline, which can be acylated to form amides. njit.edu Similarly, sulfonylation with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base is predicted to form the corresponding sulfonamide. The general conditions for these reactions often involve an inert solvent and a base to neutralize the acidic byproduct.
| Reaction Type | Reagent Example | Predicted Product |
| Acylation | Acetyl chloride | N-(butan-2-yl)-N-(3-methyl-4-nitrophenyl)acetamide |
| Sulfonylation | p-Toluenesulfonyl chloride | N-(butan-2-yl)-3-methyl-4-nitro-N-(tosyl)aniline |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Oxidation of the secondary amino group in this compound can lead to various products depending on the oxidizing agent and reaction conditions. Mild oxidation might yield the corresponding N-nitrosoamine, a reaction common for secondary amines upon treatment with nitrous acid. Stronger oxidizing agents could potentially lead to more complex reaction mixtures, including the formation of nitrosobenzene (B162901) derivatives, although the presence of the already existing nitro group on the ring complicates this pathway. The oxidation of aniline (B41778) with reagents like sodium dichromate and sulfuric acid is known to produce a variety of products.
Reactivity of the Nitro Group
The nitro group is a strong electron-withdrawing group and significantly influences the molecule's reactivity. It is also a site for various chemical transformations, primarily reduction.
The reduction of the nitro group is a fundamental and widely used transformation in organic synthesis. A variety of reducing agents can be employed to convert the nitro group in this compound into other nitrogen-containing functionalities.
Reduction to Amino Derivatives: Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel is a common and efficient method for the reduction of nitroarenes to the corresponding anilines. Alternatively, metals in acidic media, like iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid, can achieve this transformation. These methods are expected to convert this compound to N1-(butan-2-yl)-4-methylbenzene-1,2-diamine.
Formation of Intermediate Reduction Products: By carefully selecting the reducing agent and conditions, it is possible to isolate intermediates of the nitro group reduction. For example, reduction with zinc dust in the presence of ammonium (B1175870) chloride can yield the corresponding hydroxylamine. Treatment of nitroarenes with metal hydrides can lead to the formation of azo compounds, while excess zinc metal can produce N,N'-diarylhydrazine derivatives.
| Reducing Agent/Catalyst | Predicted Product Functional Group |
| H2, Pd/C | Amino (-NH2) |
| Fe, HCl | Amino (-NH2) |
| Zn, NH4Cl | Hydroxylamino (-NHOH) |
| LiAlH4 | Azo (-N=N-) |
| Zn (excess) | Hydrazino (-NH-NH-) |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
The powerful electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr). This effect is most pronounced at the positions ortho and para to the nitro group. In this compound, the nitro group would strongly activate the positions ortho to it (positions 3 and 5) for attack by strong nucleophiles, provided there is a suitable leaving group at one of these positions.
Aromatic Ring Reactivity
The reactivity of the benzene (B151609) ring in this compound towards electrophilic substitution is dictated by the combined electronic effects of the three substituents: the N-butan-2-ylamino group, the methyl group, and the nitro group.
The N-butan-2-ylamino group is a strongly activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom that can be delocalized into the ring. The methyl group is a weakly activating, ortho-, para-directing group. In contrast, the nitro group is a strongly deactivating, meta-directing group.
In this molecule, the powerful activating effect of the amino group will dominate the directing effects. Therefore, electrophilic substitution reactions, such as halogenation or nitration, are predicted to occur at the positions ortho and para to the amino group. The position para to the amino group is already occupied by the nitro group. The available ortho positions are at C2 and C6. The C2 position is sterically hindered by the adjacent methyl group and the N-butan-2-yl group. Therefore, electrophilic attack is most likely to occur at the C6 position. However, the strong deactivating effect of the nitro group will make electrophilic substitution reactions on this ring significantly more difficult compared to aniline or N-alkylanilines.
Electrophilic Aromatic Substitution (EAS) Patterns and Regioselectivity under Varied Conditions
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and the regiochemical outcome of such reactions on this compound is determined by the directing effects of the existing substituents. The N-(butan-2-yl)amino group is a potent activating group and an ortho, para-director due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring, thereby stabilizing the arenium ion intermediate. The methyl group at the 3-position is also an activating, ortho, para-directing group, albeit weaker than the amino group, operating through an inductive effect. Conversely, the nitro group at the 4-position is a strong deactivating group and a meta-director, withdrawing electron density from the ring via both inductive and resonance effects.
Given this substitution pattern, the positions available for electrophilic attack are C2, C5, and C6. The directing effects of the substituents on these positions are summarized below:
| Position | N-(Butan-2-yl)amino (at C1) | 3-Methyl (at C3) | 4-Nitro (at C4) | Overall Effect |
| C2 | ortho (activating) | ortho (activating) | meta (deactivating) | Activated, but sterically hindered |
| C5 | para (activating) | meta (activating) | ortho (deactivating) | Deactivated |
| C6 | ortho (activating) | para (activating) | meta (deactivating) | Highly Activated |
The C6 position is strongly activated by the concerted ortho-directing effect of the powerful N-(butan-2-yl)amino group and the para-directing effect of the methyl group. The C2 position is also activated by both the amino and methyl groups but is subject to significant steric hindrance from the bulky butan-2-yl group and the adjacent methyl group. The C5 position is deactivated by the ortho-nitro group.
Therefore, electrophilic substitution is most likely to occur at the C6 position . However, the regioselectivity can be influenced by the reaction conditions. Under kinetic control (milder conditions), the most activated and accessible position (C6) will be favored. Under thermodynamic control (harsher conditions, allowing for reversibility), a different product distribution might be observed, although the strong activation at C6 makes it the probable major product under most conditions. The steric hindrance at C2 is a significant factor that would likely prevent electrophilic attack at this position, even though it is electronically activated.
Potential for Cross-Coupling Reactions at Activated Positions
The field of transition metal-catalyzed cross-coupling reactions has expanded to include the use of nitroarenes, where the nitro group can serve as a leaving group. This opens up possibilities for C-C, C-N, and C-O bond formation at the C4 position of this compound.
Suzuki-Miyaura Coupling: Palladium-catalyzed Suzuki-Miyaura coupling of nitroarenes with boronic acids has been demonstrated as a viable method for the synthesis of biaryls. In the case of this compound, this would involve the coupling of an arylboronic acid at the C4 position, displacing the nitro group. The electron-donating nature of the amino and methyl groups may influence the rate of the oxidative addition step, a key step in the catalytic cycle.
Buchwald-Hartwig Amination: The palladium-catalyzed Buchwald-Hartwig amination of nitroarenes allows for the formation of C-N bonds. This reaction could potentially be used to replace the nitro group of this compound with another amino group. The success of this reaction would depend on the choice of catalyst and ligands, as the existing secondary amine could potentially compete in the reaction.
Sonogashira Coupling: While less common for nitroarenes, palladium-catalyzed Sonogashira coupling could potentially be employed to form a C-C triple bond at the C4 position by reacting with a terminal alkyne.
The feasibility and efficiency of these cross-coupling reactions would be influenced by the electronic environment of the aromatic ring and the steric hindrance imparted by the substituents. The electron-rich nature of the ring due to the amino and methyl groups might necessitate specific ligand systems to facilitate the oxidative addition of the C-NO2 bond to the palladium center.
Transformations Involving the Butan-2-yl Side Chain
The butan-2-yl side chain offers additional sites for chemical transformations, distinct from the reactions of the aromatic ring.
Oxidation: The benzylic carbon of the butan-2-yl group (the carbon atom attached to the nitrogen) is susceptible to oxidation. Strong oxidizing agents can potentially cleave the C-N bond or oxidize the side chain. However, the stability of the aromatic ring and the presence of the deactivating nitro group might require specific reaction conditions to achieve selective oxidation of the side chain without affecting the rest of the molecule.
N-Dealkylation: The butan-2-yl group can be removed through N-dealkylation reactions. This can be achieved through various methods, including oxidative, reductive, or photochemical approaches. For instance, certain enzymatic or chemical oxidation systems can lead to the formation of an unstable carbinolamine intermediate that subsequently breaks down to yield 3-methyl-4-nitroaniline (B15440) and butan-2-one.
Radical Reactions: The benzylic hydrogen on the butan-2-yl group could be susceptible to abstraction by radicals, initiating a cascade of reactions. For example, in the presence of a suitable radical initiator, reactions such as halogenation at the benzylic position could be possible.
Photochemical Reactions: N-alkyl nitroanilines can undergo photochemical reactions. Depending on the wavelength of light and the solvent, these reactions can involve transformations of the nitro group or reactions involving the alkyl side chain, potentially leading to cyclization or rearrangement products.
Reaction Mechanisms and Kinetic Studies of Key Chemical Transformations
Electrophilic Aromatic Substitution: The mechanism of EAS on this substrate would follow the general, well-established two-step process involving the formation of a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex). The rate-determining step is the formation of this intermediate. Kinetic studies on the nitration of other substituted anilines have shown that the rate is highly dependent on the electronic nature of the substituents. The strong activating effect of the amino group in this compound would be expected to lead to a significantly faster reaction rate compared to benzene, although this is tempered by the deactivating nitro group. A Hammett plot for a series of related substituted anilines would likely show a large negative ρ (rho) value, indicating a high sensitivity to the electronic effects of the substituents and the development of positive charge in the transition state.
Palladium-Catalyzed Cross-Coupling: The mechanism of palladium-catalyzed cross-coupling reactions involving the displacement of the nitro group is believed to proceed through a catalytic cycle similar to that of aryl halides. This cycle typically involves:
Oxidative Addition: The Pd(0) catalyst oxidatively adds to the C-NO2 bond to form a Pd(II) intermediate. This is often the rate-limiting step and can be influenced by the electronic density of the aromatic ring and the nature of the ancillary ligands on the palladium.
Transmetalation (for Suzuki-Miyaura): The organoboron reagent transfers its organic group to the palladium center.
Reductive Elimination: The coupled product is eliminated from the palladium, regenerating the Pd(0) catalyst.
Stereochemical Aspects of N Butan 2 Yl 3 Methyl 4 Nitroaniline
Identification and Characterization of Stereoisomers (Enantiomers and Diastereomers)
N-(Butan-2-yl)-3-methyl-4-nitroaniline is a chiral molecule due to the presence of a stereocenter at the second carbon of the butan-2-yl group. This carbon atom is bonded to four different substituents: a hydrogen atom, a methyl group, an ethyl group, and the 3-methyl-4-nitroanilino group. wikipedia.org Consequently, the molecule exists as a pair of enantiomers, which are non-superimposable mirror images of each other.
The two enantiomers are designated as:
(R)-N-(butan-2-yl)-3-methyl-4-nitroaniline
(S)-N-(butan-2-yl)-3-methyl-4-nitroaniline
The existence of the (R)-enantiomer is documented in chemical databases such as PubChem. While a specific entry for the (S)-enantiomer is not as readily available, its existence is certain given the chirality of the sec-butylamine (B1681703) precursor, with (S)-(+)-sec-butylamine being a commercially available reagent. sigmaaldrich.com
Table 1: Identified Enantiomers of this compound
| Enantiomer | IUPAC Name | PubChem CID (if available) |
| (R)-form | (R)-N-(butan-2-yl)-3-methyl-4-nitroaniline | 93046899 |
| (S)-form | (S)-N-(butan-2-yl)-3-methyl-4-nitroaniline | Not available |
Diastereomers would be possible if there were additional stereocenters in the molecule. However, in this compound, there is only one chiral center. Therefore, only a single pair of enantiomers exists, and no diastereomers are possible for this specific compound.
Enantioselective Synthetic Approaches for Chiral Purity
The synthesis of enantiomerically pure this compound can be approached through several strategies, primarily involving the use of a chiral starting material. The most direct method would be the nucleophilic aromatic substitution reaction between 3-methyl-4-nitrohalobenzene (e.g., 1-fluoro-3-methyl-4-nitrobenzene) and an enantiomerically pure sec-butylamine.
For instance, to synthesize the (S)-enantiomer, one would use (S)-(+)-sec-butylamine as the nucleophile. sigmaaldrich.com This reaction would proceed as follows:
(S)-CH₃CH(NH₂)CH₂CH₃ + FC₆H₃(CH₃)(NO₂) → (S)-N-(butan-2-yl)-3-methyl-4-nitroaniline + HF
This approach is advantageous as the stereocenter is already established in the starting material and is typically unaffected by the reaction conditions of the substitution. The commercial availability of both (R)- and (S)-sec-butylamine facilitates access to either enantiomer of the final product. sigmaaldrich.comchemimpex.com
Alternative, more complex enantioselective syntheses could involve the asymmetric reduction of an imine precursor. However, given the straightforward availability of the chiral amine, the former method is the most practical and widely applicable.
Chiral Resolution Techniques for Racemic Mixtures
When this compound is synthesized from racemic sec-butylamine, a racemic mixture of the (R)- and (S)-enantiomers is obtained. The separation of these enantiomers, a process known as chiral resolution, is crucial for studying the properties of the individual stereoisomers. Several techniques can be employed for this purpose.
One common method is enzymatic resolution . For example, lipases are known to catalyze the acylation of amines with a high degree of enantioselectivity. researchgate.net The racemic mixture of this compound could be subjected to enzymatic acylation, where one enantiomer is preferentially converted to an amide, allowing for the separation of the unreacted enantiomer from the acylated product.
Another powerful technique is chiral chromatography , particularly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for the separation of a broad range of chiral compounds, including amines. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, enabling their separation.
Table 2: Potential Chiral Resolution Techniques
| Technique | Principle | Potential Application |
| Enzymatic Resolution | Enantioselective enzymatic reaction (e.g., acylation) | One enantiomer is chemically modified, allowing for separation. |
| Chiral HPLC | Differential interaction with a chiral stationary phase | Separation of enantiomers based on retention time. |
Conformational Analysis and Stereochemical Stability of the Butan-2-yl Moiety
The rotation around the C2-C3 bond of the butane (B89635) chain is of particular interest. Similar to butane, there are staggered and eclipsed conformations. The staggered conformations (gauche and anti) are energetically favored over the eclipsed conformations. leah4sci.com The relative populations of these conformers will depend on the steric and electronic interactions between the methyl, ethyl, and anilino groups attached to the chiral center.
The stereochemical stability of the butan-2-yl moiety is high. The chiral center is a sp³-hybridized carbon atom, and the interconversion of the (R) and (S) enantiomers would require the breaking and reforming of covalent bonds, a process that does not occur under normal conditions. Therefore, the enantiomers of this compound are configurationally stable.
Influence of Stereochemistry on Molecular Interactions
The three-dimensional arrangement of atoms in the (R) and (S) enantiomers of this compound is different. This difference in stereochemistry can lead to significant variations in how each enantiomer interacts with other chiral molecules, such as enzymes, receptors, or other chiral compounds. nih.govbiomedgrid.com
In a biological context, stereochemistry often plays a pivotal role in the activity of a molecule. nih.govresearchgate.net For instance, if this compound were to interact with a chiral receptor, one enantiomer might bind more strongly or elicit a different biological response compared to the other. This is because the spatial arrangement of the methyl, ethyl, and substituted aniline (B41778) groups will determine the goodness of fit within a chiral binding site.
Similarly, in materials science, the stereochemistry could influence the packing of the molecules in a crystal lattice, potentially leading to different physical properties for the racemic mixture versus the pure enantiomers. The distinct three-dimensional shapes of the enantiomers can result in different intermolecular interactions, affecting properties such as melting point, solubility, and crystal morphology.
Advanced Applications in Organic Synthesis and Functional Materials
Role as a Chiral Auxiliary or Ligand Precursor
The structure of N-(Butan-2-yl)-3-methyl-4-nitroaniline contains a chiral center at the second carbon of the butan-2-yl group. This intrinsic chirality means the compound can exist as distinct enantiomers, such as N-[(2R)-butan-2-yl]-3-methyl-4-nitroaniline. nih.gov In principle, chiral molecules can be used as chiral auxiliaries to control the stereochemical outcome of a reaction. However, a comprehensive search of scientific literature did not yield any studies where this compound has been specifically employed or investigated for its potential as a chiral auxiliary or as a precursor for chiral ligands in asymmetric catalysis.
Utilization as a Building Block for Complex Architectures (e.g., polycyclic systems, heterocyclic compounds)
Nitroaromatic compounds and anilines are foundational building blocks in organic synthesis for creating more complex molecules, including various heterocyclic systems. researchgate.netopenmedicinalchemistryjournal.commdpi.com For instance, nitro groups can be reduced to amines, which can then be used in cyclization reactions to form nitrogen-containing rings. Despite these general synthetic strategies, there is no specific documentation or research available that describes the use of this compound as a starting material or intermediate in the synthesis of polycyclic or specific heterocyclic architectures. amazonaws.combeilstein-journals.org
Exploration as a Component in Non-Linear Optical (NLO) Materials
Organic molecules with donor and acceptor groups on an aromatic ring can exhibit significant non-linear optical (NLO) properties. A closely related but different compound, 2-methyl-4-nitroaniline (B30703) (MNA), is a well-studied NLO material. researchgate.netjhuapl.edugoogle.com MNA has been investigated for applications in devices like frequency doublers and optical mixers due to its large second-order nonlinear optical response. google.com However, it is crucial to note that this compound is a distinct chemical entity. There are no available studies or data on the exploration or characterization of this compound itself as a component in NLO materials. Attributing the properties of MNA to this compound would be scientifically inaccurate.
Application as Chromogenic Substrates in Biochemical Assays
The 4-nitroaniline (B120555) (p-nitroaniline) moiety is a key component in many chromogenic substrates used to assay enzyme activity. sigmaaldrich.com In these assays, an enzyme cleaves a bond, releasing the yellow-colored p-nitroaniline, which can be quantified spectrophotometrically. Typically, an amino acid or peptide is attached to the primary amino group of p-nitroaniline to create the substrate. This compound is an N-substituted derivative, meaning its amino group is secondary, not primary. While the core chromophore is present, there is no research indicating that this specific compound has been used or developed as a chromogenic substrate for biochemical assays.
Environmental Fate and Degradation Studies of N Butan 2 Yl 3 Methyl 4 Nitroaniline
Abiotic Transformation Pathways
Abiotic degradation processes, which are independent of biological activity, play a crucial role in the initial transformation of chemical compounds in the environment. For N-(Butan-2-yl)-3-methyl-4-nitroaniline, the primary abiotic pathways of concern are photolytic degradation and hydrolysis.
Substituted nitroanilines, particularly dinitroaniline herbicides which share structural similarities with this compound, are known to be susceptible to photodecomposition. cambridge.orgfrontiersin.orgnih.gov Exposure to sunlight, especially on soil surfaces, can lead to the breakdown of these compounds. cambridge.orgfrontiersin.orgnih.gov The rate and extent of photolytic degradation are influenced by the specific chemical structure and environmental conditions.
Research on a range of dinitroaniline herbicides has demonstrated that decomposition is significantly higher when these compounds are exposed to solar radiation compared to being in the dark. cambridge.org This suggests that this compound is also likely to undergo phototransformation in the presence of sunlight. The degradation process is thought to involve the absorption of light energy by the nitroaromatic system, leading to excited states that can then undergo various chemical reactions, including dealkylation and alterations to the aromatic ring.
Table 1: Photodecomposition of Structurally Similar Dinitroaniline Herbicides After 7 Days of Exposure to Sunlight on Dry Soil Thin Layer Plates
| Herbicide | Photodecomposition (%) |
|---|---|
| AC 92390 [N-(1-ethylpropyl)-2,6-dinitro-3,4-xylidine] | 7.8 |
| Isopropalin (2,6-dinitro-N,N-dipropylcumidine) | 8.2 |
| Butralin [4-(1,1-dimethylethyl)-N-(1-methylpropyl)-2,6-dinitrobenzenamine] | 9.0 |
| Pendimethalin [N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitrobenzenamine] | 9.9 |
| Benefin (N-butyl-N-ethyl-α,α,α-trifluoro-2,6-dinitro-p-toluidine) | 17.1 |
| Trifluralin (α,α,α-trifluoro-2,6-dinitro-N-N-dipropyl-p-toluidine) | 18.4 |
| Oryzalin (3,5-dinitro-N4,N4-dipropylsulfanilamide) | 26.6 |
| Fluchoralin [N-(2-chloroethyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline] | 30.4 |
| Nitralin [4-(methylsulfonyl)-2,6-dinitro-N,N-dipropylaniline] | 40.6 |
| Profluralin [N-(cyclopropylmethyl)-α,α,α-trifluoro-2,6-dinitro-N-propyl-p-toluidine] | 47.6 |
| Dinitramine (N4,N4-diethyl-α,α,α-trifluoro-3,5-dinitrotoluene-2,4-diamine) | 72.3 |
For instance, the alkaline hydrolysis of compounds like 2,4,6-trinitrotoluene (B92697) (TNT) and 2,4-dinitroanisole (B92663) (DNAN) has been studied, revealing that the reaction kinetics are typically first-order with respect to both the nitroaromatic compound and the hydroxide (B78521) ion concentration. acs.orgacs.org The process often involves the formation of intermediate complexes, such as Meisenheimer complexes, followed by transformation into more stable products. acs.orgacs.org Similarly, the hydrolysis of p-nitroacetanilide to p-nitroaniline can be achieved under acidic or basic conditions. azom.comscribd.comuomustansiriyah.edu.iqmagritek.com It is plausible that this compound could undergo slow hydrolysis, particularly at the N-alkyl bond, under specific pH and temperature conditions, although this pathway is generally considered less significant than microbial degradation for many substituted anilines.
Biotransformation Pathways
Microbial degradation is a primary mechanism for the breakdown of organic pollutants in the environment. The transformation of this compound is expected to occur under both aerobic and anaerobic conditions, driven by the metabolic activity of diverse microbial communities.
Under aerobic conditions, the microbial degradation of N-alkylated nitroanilines is expected to proceed through a series of oxidative reactions. A key initial step is likely the N-dealkylation of the butan-2-yl group. Studies on the aerobic degradation of N-methyl-4-nitroaniline (MNA) by a Pseudomonas sp. have shown that the process begins with N-demethylation to form 4-nitroaniline (B120555) (4-NA) and formaldehyde. plos.orgresearchgate.net This initial step is followed by a monooxygenation reaction that converts 4-NA to 4-aminophenol (B1666318) (4-AP). plos.orgresearchgate.net Subsequently, oxidative deamination of 4-AP leads to the formation of 1,2,4-benzenetriol (B23740) (BT), which can then undergo ring cleavage. plos.orgresearchgate.net
Given these findings, a probable aerobic degradation pathway for this compound would involve:
N-dealkylation: Removal of the butan-2-yl group to form 3-methyl-4-nitroaniline (B15440).
Monooxygenation: Conversion of 3-methyl-4-nitroaniline to an aminophenol derivative.
Deamination and Ring Cleavage: Further enzymatic reactions leading to the breakdown of the aromatic ring.
Table 2: Proposed Aerobic Degradation Pathway of this compound Based on Analogous Compounds
| Step | Reaction | Probable Intermediate | Enzyme Type (based on analogues) |
|---|---|---|---|
| 1 | N-Dealkylation | 3-Methyl-4-nitroaniline | N-demethylase |
| 2 | Monooxygenation | Substituted aminophenol | Flavin-dependent monooxygenase |
| 3 | Oxidative Deamination | Substituted benzenetriol | Deaminase |
| 4 | Ring Cleavage | Aliphatic acids | Dioxygenase |
In anaerobic environments, the primary microbial transformation of nitroaromatic compounds is the reduction of the nitro group. microbiologyresearch.orgmicrobiologyresearch.orgosti.govnih.gov Various anaerobic bacteria, including methanogens, sulfate-reducing bacteria, and clostridia, have been shown to reduce nitrophenols and p-nitroaniline to their corresponding amino derivatives. microbiologyresearch.orgmicrobiologyresearch.orgnih.gov This reductive process occurs sequentially, with the nitro group (-NO2) being converted to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to an amino group (-NH2). plos.orgresearchgate.net
Therefore, under anaerobic conditions, this compound is expected to be transformed into N-(Butan-2-yl)-3-methyl-benzene-1,4-diamine. This resulting aromatic amine may be more persistent under anaerobic conditions, but it could be susceptible to further degradation if exposed to aerobic environments. The rate of this nitroreduction can be influenced by the presence of suitable electron donors, with molecular hydrogen being a particularly effective one for sulfate-reducing bacteria. microbiologyresearch.orgmicrobiologyresearch.orgnih.gov
Identification and Characterization of Environmental Metabolites and Degradation Products
Based on the transformation pathways of structurally similar compounds, a number of potential environmental metabolites and degradation products of this compound can be predicted.
Under aerobic conditions , the key metabolites are likely to be:
3-Methyl-4-nitroaniline: Formed through the initial N-dealkylation step.
Substituted aminophenols: Resulting from the subsequent monooxygenation of the aromatic ring.
Substituted benzenetriols: Formed after oxidative deamination.
Aliphatic acids: Produced from the ultimate ring cleavage of the aromatic nucleus.
Under anaerobic conditions , the primary transformation product is expected to be:
N-(Butan-2-yl)-3-methyl-benzene-1,4-diamine: The result of the reduction of the nitro group to an amino group.
The identification and characterization of these metabolites in environmental samples would require advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These techniques have been successfully employed to identify the degradation products of analogous compounds like N-methyl-4-nitroaniline. plos.orgresearchgate.net
Environmental Partitioning and Transport Mechanisms in Different Media (e.g., soil, water, air)
Currently, there is no published research or empirical data available to characterize the environmental partitioning and transport of this compound. The scientific community has not yet reported on key environmental parameters such as its soil organic carbon-water (B12546825) partitioning coefficient (Koc), Henry's Law constant, or bioconcentration factor (BCF). These values are essential for predicting how a chemical will move and distribute itself within and between environmental compartments like soil, water, and the atmosphere.
Without such studies, any discussion of its potential for leaching into groundwater, volatilization into the air, or adsorption to soil and sediment particles would be purely speculative. The creation of data tables, as requested, is not feasible due to the complete absence of research findings on this specific compound.
It is crucial for future environmental risk assessments that research be undertaken to determine the physicochemical properties and environmental behavior of this compound. Such studies would be necessary to model its transport and persistence in the environment and to understand its potential exposure pathways to ecosystems and human populations.
Conclusion and Future Research Perspectives
Summary of Current Research Understanding and Achievements
Direct research achievements for N-(butan-2-yl)-3-methyl-4-nitroaniline are not extensively documented. However, the collective knowledge on analogous compounds allows for a foundational understanding. The synthesis would likely involve either the nitration of N-(butan-2-yl)-3-methylaniline or the N-alkylation of 3-methyl-4-nitroaniline (B15440) with a suitable butan-2-yl source. The presence of both electron-donating (alkyl groups) and electron-withdrawing (nitro group) substituents on the aniline (B41778) ring suggests potential for interesting electronic and optical properties.
Identification of Key Research Gaps and Unexplored Areas
The primary research gap is the absence of dedicated studies on this compound. Key unexplored areas include:
Definitive Synthesis and Optimization: While plausible synthetic routes can be proposed, the optimal reaction conditions, catalysts, and purification methods have not been established.
Comprehensive Characterization: Detailed spectroscopic (NMR, IR, UV-Vis, Mass Spectrometry) and crystallographic data are needed to fully elucidate its molecular structure and properties.
Physicochemical Properties: Fundamental properties such as melting point, boiling point, solubility, and pKa remain undetermined.
Biological Activity: The potential biological effects, including antimicrobial, anticancer, or other pharmacological activities, are entirely unexplored. ontosight.ai
Material Science Applications: There is no research on its potential use in dyes, nonlinear optical materials, or as a chemical intermediate.
Emerging Methodologies for Synthesis, Characterization, and Computational Analysis
Future research on this compound can benefit from several emerging methodologies:
Synthesis:
Catalytic N-Alkylation: Modern transition-metal-catalyzed N-alkylation reactions, particularly those employing iridium or ruthenium complexes, offer efficient and atom-economical routes for the synthesis of N-alkylated anilines from alcohols. acs.orgnih.gov These methods are part of a greener approach to synthesis. acs.org
Flow Chemistry: Continuous flow reactors could be employed for the nitration and N-alkylation steps, offering better control over reaction parameters and improved safety, especially for highly exothermic nitration reactions.
Characterization:
Advanced NMR Techniques: Two-dimensional NMR spectroscopy (COSY, HSQC, HMBC) would be crucial for the unambiguous assignment of all proton and carbon signals in the molecule.
Single-Crystal X-ray Diffraction: If suitable crystals can be grown, this technique would provide definitive information about the solid-state structure, including bond lengths, bond angles, and intermolecular interactions.
Computational Analysis:
Density Functional Theory (DFT): DFT calculations can be used to predict the molecular geometry, electronic structure, spectroscopic properties (IR, UV-Vis), and reactivity of the molecule. mdpi.com This can aid in the interpretation of experimental data and guide further research.
Quantitative Structure-Property Relationship (QSPR): By comparing the computed properties of this compound with a database of known compounds, its potential applications and biological activities could be predicted.
Potential for Novel Applications in Materials Science and Green Chemistry
Based on the chemistry of related nitroanilines, this compound could have potential applications in the following areas:
Materials Science:
Dyes and Pigments: Substituted nitroanilines are important intermediates in the synthesis of azo dyes. magritek.com The specific substitution pattern of this compound could lead to dyes with unique colors and properties.
Nonlinear Optical (NLO) Materials: The push-pull electronic nature of the molecule (electron-donating alkyl groups and electron-withdrawing nitro group) is a common feature in molecules with high second-order NLO activity. researchgate.net
Green Chemistry:
Greener Synthesis Routes: Research into the synthesis of this compound could focus on developing methods that use greener solvents, catalysts, and starting materials. For example, catalytic hydrogenation of the corresponding dinitro compound is a green method for producing some anilines. researchgate.net
Biodegradation Studies: Investigating the microbial degradation of this compound could lead to the development of bioremediation strategies for related pollutants.
Future Directions in Mechanistic and Environmental Studies
Mechanistic Studies:
N-Alkylation Mechanism: Detailed kinetic and computational studies could elucidate the precise mechanism of its synthesis, particularly for catalytic N-alkylation routes. This could involve identifying key intermediates and transition states. nih.gov
Photophysical Studies: Investigating the excited-state dynamics of the molecule could reveal its potential for applications in areas such as photostability or as a fluorescent probe.
Environmental Studies:
Toxicity and Environmental Fate: It is crucial to assess the toxicity of this compound and its potential environmental impact. Studies on its persistence, bioaccumulation, and degradation pathways in soil and water are necessary. acs.orgresearchgate.net Substituted anilines are a class of compounds that have been subject to environmental testing by agencies like the EPA. epa.gov
Wastewater Treatment: Research into effective methods for the removal of this compound from wastewater, such as advanced oxidation processes or bioremediation, would be environmentally relevant. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(Butan-2-yl)-3-methyl-4-nitroaniline, and how can purity be confirmed?
- Methodology :
- Synthesis : The compound can be synthesized via nucleophilic substitution reactions, similar to methods used for nitrosoaniline derivatives (e.g., substituting amines on nitroaromatic backbones under controlled pH and temperature) .
- Purity Confirmation : High-resolution mass spectrometry (HRMS) is critical for verifying molecular mass and purity, as demonstrated in studies of structurally related compounds where calculated and experimental HRMS values showed <2 ppm deviation . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and melting point analysis are also essential for structural validation .
Q. What spectroscopic techniques are most effective for characterizing N-(Butan-2-yl)-3-methyl-4-nitroaniline?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm substituent positions and alkyl chain integration, as shown in studies of N-aryl-nitrosoanilines .
- UV-Vis Spectroscopy : Solvatochromic shifts in UV-Vis spectra (e.g., comparing absorption maxima in solvents like ethanol, acetonitrile) provide insights into electronic transitions and solvent interactions, as demonstrated for analogs like N,N-diethyl-3-methyl-4-nitroaniline .
- Mass Spectrometry : Electron ionization (EI-MS) or electrospray ionization (ESI-MS) can detect fragmentation patterns unique to the nitroaniline backbone .
Q. What are the common impurities encountered during synthesis, and how can they be identified?
- Methodology :
- Byproduct Detection : Impurities like unreacted 3-methyl-4-nitroaniline or alkylated isomers (e.g., N-butyl derivatives) may form. Thin-layer chromatography (TLC) with silica gel plates and HPLC using C18 columns can separate these species .
- Quantitative Analysis : Isotopic dilution assays with deuterated standards (e.g., d₄-labeled nitroanilines) improve accuracy in mass spectrometry-based impurity profiling .
Advanced Research Questions
Q. How does the solvatochromic behavior of N-(Butan-2-yl)-3-methyl-4-nitroaniline compare to its structural analogs?
- Methodology :
- Solvent Screening : Measure UV-Vis spectra in solvents of varying polarity (e.g., hexane, ethanol, DMSO) and correlate absorption maxima with solvent parameters (e.g., Reichardt’s Eₜᴺ scale) .
- Comparative Analysis : Compare data to structurally similar compounds like N-ethyl-3-methyl-4-nitroaniline. For example, solvatochromic shifts in N,N-diethyl analogs showed a 25 nm redshift in polar solvents, indicating stronger intramolecular charge transfer .
Q. How can isotopic labeling (e.g., deuterated analogs) aid in quantitative analysis of this compound in environmental samples?
- Methodology :
- Internal Standards : Use deuterated d₄-4-nitroaniline (e.g., 4-nitroaniline-2,3,5,6-d₄) as an internal standard in LC-MS to correct for matrix effects and ionization efficiency variations .
- Environmental Detection : Combine solid-phase extraction (SPE) with derivatization agents like 2,4-dinitrophenylhydrazine (DNPH) to enhance detection limits in water or soil samples .
Q. What strategies resolve contradictions in reported spectroscopic data for this compound across studies?
- Methodology :
- Cross-Validation : Replicate experiments using identical solvents and instrumentation. For example, discrepancies in NMR chemical shifts may arise from solvent deuteration (e.g., CDCl₃ vs. DMSO-d₆) .
- Computational Modeling : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict NMR/UV-Vis spectra for direct comparison with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
